3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide, often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This method typically involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxaldehyde
- Indole-3-acetic acid
- Indole-3-butyric acid
Uniqueness
3H-Indol-3-one, 6-chloro-2-phenyl-, 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and phenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
74625-87-9 |
---|---|
Molecular Formula |
C14H8ClNO2 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
6-chloro-1-oxido-2-phenylindol-1-ium-3-one |
InChI |
InChI=1S/C14H8ClNO2/c15-10-6-7-11-12(8-10)16(18)13(14(11)17)9-4-2-1-3-5-9/h1-8H |
InChI Key |
YYPUVYPFZAUPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C3=C(C2=O)C=CC(=C3)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.